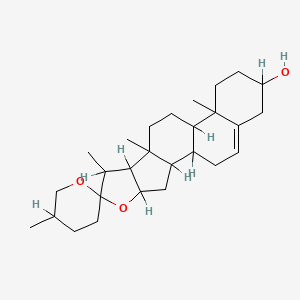

Spirost-5-en-3-ol

Description

Properties

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLVFSAGQJTQCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-06-1, 512-04-9 | |

| Record name | NSC226132 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIOSGENIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Methodologies for Isolation and Purification of Spirost 5 En 3 Ol

Chromatographic Separation Techniques

Chromatography is a cornerstone in the purification of Spirost-5-en-3-ol and its parent saponins (B1172615) from complex plant extracts. nih.gov This technique separates compounds based on their differential distribution between a stationary phase and a mobile phase. nih.gov The choice of chromatographic method depends on the scale of purification, the polarity of the target compounds, and the desired level of purity.

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical and preparative technique used extensively in the pharmaceutical and natural product industries. thermofisher.comnih.gov It offers high resolution, sensitivity, and good repeatability for the analysis and purification of compounds like this compound. nih.gov Reversed-phase (RP-HPLC) is the most widely used mode for this purpose, employing a non-polar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity. nih.govphenomenex.com

Detailed research findings indicate that silica-based C18 columns are frequently used for the separation of steroidal saponins and sapogenins. nih.gov The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). This technique is crucial for quality control, impurity profiling, and the isolation of pure standards for research. thermofisher.com

Table 1: Illustrative HPLC Parameters for Steroidal Compound Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18, C8 |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Flow Rate | Typically 0.5 - 2.0 mL/min for analytical scale |

| Detection | UV (at low wavelengths, ~205 nm), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) |

| Application | Purity assessment, quantitative analysis, and small-scale purification |

This table provides a generalized overview of typical HPLC conditions. Actual parameters are optimized for specific applications.

For larger scale purification needs that bridge the gap between analytical HPLC and industrial production, Medium Pressure Liquid Chromatography (MPLC) and flash chromatography are employed. Flash chromatography, particularly reversed-phase flash chromatography, is an efficient and cost-effective method for the routine separation of polar to semi-polar compounds from natural product extracts or synthetic reaction mixtures. biotage.com

This technique uses larger particle media compared to HPLC, which allows for lower operating pressures and the use of pre-packed, disposable columns for purifying milligram to multi-gram quantities of material. biotage.com It serves as an excellent preliminary purification step to remove major impurities before final polishing with preparative HPLC.

Reversed-phase preparative HPLC is a primary method for isolating large quantities of high-purity this compound. springernature.com This technique operates on the same principles as analytical RP-HPLC but utilizes larger columns (often with internal diameters of 19 mm or more) and higher flow rates to accommodate significantly larger sample loads. springernature.comlcms.cz

The process involves scaling up a method developed at the analytical level. lcms.cz The goal is to maximize throughput while maintaining the resolution needed to separate the target compound from closely related impurities. Stationary phases like C18 and C8 are common, offering a strong hydrophobic interaction that effectively retains this compound, allowing for its separation from more polar components in the extract. phenomenex.com Elution is typically achieved by gradually increasing the concentration of the organic solvent in the mobile phase. biotage.com

Table 2: Comparison of Analytical and Preparative Reversed-Phase Chromatography

| Feature | Analytical Chromatography | Preparative Chromatography |

|---|---|---|

| Column I.D. | Typically 2-5 mm | >10 mm, often 19-50 mm or larger |

| Particle Size | 3-5 µm | 5-10 µm or larger |

| Sample Load | Micrograms (µg) to low milligrams (mg) | Milligrams (mg) to grams (g) |

| Flow Rate | Low (e.g., 1 mL/min) | High (e.g., 20-100 mL/min) |

| Primary Goal | Analysis and quantification | Isolation and purification of bulk material |

Selective Extraction and Hydrolysis Methods

This compound typically exists in plants not as a free alcohol but as a glycoside, specifically a steroidal saponin (B1150181). Therefore, its isolation is a multi-step process involving extraction of the parent saponins followed by hydrolysis to cleave the sugar chains.

Extraction : The process often begins with the extraction of dried plant material using a solvent such as ethanol. nih.govmdpi.com Modern techniques like ultrasonic-assisted extraction (UAE) can be used to improve the efficiency of this process by disrupting plant cell walls. mdpi.comresearchgate.net

Preliminary Purification : The crude extract is often defatted using a non-polar solvent like n-hexane to remove lipids. researchgate.net The resulting solution can then be passed through a macroporous resin column, which adsorbs the saponins. These are later eluted with a higher concentration of ethanol. nih.gov

Hydrolysis : The crucial step is the hydrolysis of the enriched saponin fraction. This is commonly achieved through acid hydrolysis, where a dilute acid is used to break the glycosidic bonds, liberating the insoluble aglycone, this compound, which then precipitates out of the aqueous solution. mdpi.com Fermentation is another method that can be used to achieve this transformation.

Emerging Separation and Enrichment Strategies

While traditional chromatography remains vital, several emerging techniques offer advantages in efficiency, speed, and environmental impact for the isolation of this compound and its parent saponins.

High-Speed Counter-Current Chromatography (HSCCC) : This is a form of liquid-liquid partition chromatography that eliminates the need for a solid support matrix. nih.gov This prevents the irreversible adsorption of the sample, leading to high sample recovery. HSCCC has been successfully applied to the one-step separation and purification of multiple steroidal saponins from crude extracts. nih.govresearchgate.net

Foam Fractionation : Taking advantage of the natural surfactant properties of saponins, foam fractionation can be used as an enrichment technique. mdpi.com By bubbling gas through a liquid extract, the saponins concentrate in the resulting foam, which can be collected and separated, thereby enriching the target compounds before further purification. mdpi.com

Supercritical Fluid Chromatography (SFC) : SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It has shown promise for the separation of saponins, sometimes offering higher resolution and significantly shorter analysis times compared to traditional HPLC. mdpi.com

Biosynthetic Pathways and Metabolic Engineering of Spirost 5 En 3 Ol

Enzymatic Pathways Leading to Spirost-5-en-3-ol

The biosynthesis of this compound in plants follows a complex enzymatic pathway that is part of the broader steroidogenesis route. This pathway originates from basic precursors and involves several key enzymatic steps and intermediate compounds.

Role of Key Enzymes in Steroidogenesis

The initial stages of this compound biosynthesis are shared with the general plant sterol pathway, beginning with the production of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) via the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways. nih.govresearchgate.netbiorxiv.org Several key enzymes are critical in the subsequent steps leading to the core steroidal structure.

3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase (HMGR): HMGR is a rate-limiting enzyme in the MVA pathway, catalyzing the reduction of HMG-CoA to mevalonate. This step is crucial for providing the isoprenoid units (IPP and DMAPP) that are the building blocks for sterols and other isoprenoids. nih.govbiorxiv.orgresearchgate.net

Farnesyl Pyrophosphate Synthase (FPPS): FPPS catalyzes the sequential condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), and then the further condensation with another molecule of IPP to yield farnesyl pyrophosphate (FPP). FPP is a key intermediate in the biosynthesis of triterpenes and sterols. nih.govresearchgate.net

Squalene (B77637) Synthase (SQS): SQS catalyzes the head-to-head condensation of two molecules of FPP to form squalene. This is a pivotal step that commits the pathway towards triterpene and sterol biosynthesis. researchgate.netupdatepublishing.commetabolomicsworkbench.org

Cycloartenol (B190886) Synthase (CAS): In plants, squalene is epoxidized to squalene 2,3-epoxide, which is then cyclized primarily by cycloartenol synthase (CAS) to form cycloartenol. researchgate.netplos.orgwikipedia.org Cycloartenol is the first committed intermediate in the biosynthesis of most plant sterols, including the precursors to this compound. researchgate.netplos.orgwikipedia.orgsemanticscholar.org While some studies suggest a minor pathway via lanosterol (B1674476) in certain plants, the CAS-dependent route through cycloartenol is considered the main pathway for phytosterol biosynthesis. plos.orgnih.gov

Intermediates in Biosynthesis

The enzymatic pathway to this compound involves several important intermediate compounds:

Squalene: A 30-carbon acyclic triterpene formed by the condensation of two molecules of farnesyl pyrophosphate, serving as the central precursor for cyclic triterpenes and sterols. biorxiv.orgwikipedia.orgthegoodscentscompany.com

Squalene 2,3-Epoxide: Squalene is converted to squalene 2,3-epoxide by squalene monooxygenase. This epoxide is the direct substrate for oxidosqualene cyclases like cycloartenol synthase. semanticscholar.orgnih.govnih.govwikipedia.org The (S)-stereoisomer is the relevant intermediate for cycloartenol formation. nih.govwikipedia.org

Cycloartenol: A tetracyclic triterpene with a characteristic 9β,19-cyclopropane ring, formed by the cyclization of squalene 2,3-epoxide catalyzed by cycloartenol synthase. plos.orgwikipedia.orgthegoodscentscompany.comnih.gov Cycloartenol is a key intermediate in the biosynthesis of phytosterols, from which this compound is ultimately derived through a series of downstream modifications involving enzymes such as cytochrome P450 monooxygenases and glycosyltransferases. nih.govresearchgate.net

It is important to note that 22R-hydroxycholesterol is an intermediate in the biosynthesis of steroid hormones from cholesterol in mammals and is not typically considered a direct intermediate in the plant biosynthetic pathway leading to this compound from cycloartenol. wikipedia.orgwikipedia.orgwikidata.org

Microbial and Biocatalytic Transformations of this compound

Microbial and biocatalytic transformations offer promising approaches for modifying the structure of this compound, leading to the production of various derivatives with potentially altered biological activities. These transformations often involve specific enzymatic reactions carried out by microorganisms. mdpi.cominteresjournals.orgresearchgate.net

Biotransformation Pathways and Metabolite Profiling

Biotransformation of this compound by microorganisms can result in a diverse range of metabolites through various enzymatic reactions, including hydroxylation, glycosylation, and deglycosylation. mdpi.cominteresjournals.org Metabolite profiling studies are crucial for identifying and characterizing the products of these transformations.

For example, the biotransformation of diosgenin (B1670711) (this compound) by Penicillium lilacinum has been shown to yield metabolites such as 5R-spirost-5-ene-3-ol-O-β-d-glucopyranoside-(1→3)-β-d-glucopyranosyl and trillin (diosgenin-3-O-β-d-glucopyranoside). mdpi.com The conversion rates of these metabolites can vary. mdpi.com

Microbial transformation can lead to the introduction of hydroxyl groups at different positions on the this compound skeleton, generating polyhydroxylated derivatives. researchgate.netrsc.orgrsc.org The specific positions of hydroxylation depend on the enzymatic machinery of the microorganism used.

Specific Microorganisms in Structural Diversification

Various microorganisms have been investigated for their ability to transform this compound, contributing to the structural diversification of this compound.

Cunninghamella blakesleana: This filamentous fungus has been shown to transform this compound into numerous polyhydroxylated derivatives. Studies using Cunninghamella blakesleana AS 3.970 have identified several metabolites, including triols, tetraols, and pentaols with hydroxyl groups at positions such as 7α, 11α, 12β, 15α, 18, and 21. rsc.orgrsc.org The specific metabolites produced and their relative yields can be determined through techniques like NMR and HRESIMS. rsc.orgrsc.org

Penicillium lilacinum: Penicillium lilacinum ACCC 31890 has been reported to transform diosgenin into glycosylated products like trillin and a more complex glucopyranoside. mdpi.com

Trichoderma reesei: While not explicitly detailed in the provided snippets for this compound transformation, Trichoderma reesei is a fungus known for its strong enzymatic capabilities, particularly in glycoside hydrolysis, which could be relevant for modifying glycosylated spirostanols.

Coriolus versicolor: This white-rot fungus has been shown to transform diosgenin into polyhydroxylated steroids, including tetraols and triols with hydroxylations at positions such as 7β, 11α, 12β, and 21. interesjournals.orgrsc.org

Absidia coerulea: Absidia coerulea is another fungus known for its steroid biotransformation capabilities and has been reported to transform diosgenin, yielding metabolites such as a tetrahydroxylated derivative with hydroxyl groups at 7β, 12β, and 25β. rsc.org

Chemical Synthesis and Structural Modification of Spirost 5 En 3 Ol Derivatives

Total Synthesis Approaches to Spirost-5-en-3-ol Core Structure

The total synthesis of complex natural products, including steroid spiroketals like this compound, presents significant challenges in organic chemistry. While this compound is primarily obtained through isolation and hydrolysis of its glycosides (saponins) from plant sources, research into its total synthesis or the synthesis of related spirostan (B1235563) core structures has been explored. scielo.brbritannica.com Total synthesis approaches often involve constructing the characteristic tetracyclic steroid framework (rings A, B, C, and D) and the spiroketal E and F rings from simpler precursors.

Reviews on the total synthesis of natural spiroketals highlight various strategies developed for constructing these complex molecular architectures. rsc.org These approaches often involve intricate sequences of reactions to establish the correct stereochemistry at multiple chiral centers and form the specific ring systems. For instance, some methods focus on building the steroid core and then introducing the spiroketal moiety, while others may involve constructing the spiroketal first and attaching it to a pre-formed steroid or a fragment thereof. researchgate.net Patented processes in steroid synthesis also describe methods utilizing various precursors to build the steroid nucleus. google.comgoogle.com

Semi-synthetic Derivatization Strategies

Semi-synthetic modification of this compound, typically starting from isolated diosgenin (B1670711), is a widely employed strategy to generate a diverse range of derivatives. These modifications often target specific functional groups or introduce new moieties to alter the compound's physical, chemical, or biological properties.

Modification at the C-3 Hydroxyl Group

The hydroxyl group at the C-3 position of this compound is a primary site for chemical modification. This allows for the introduction of various substituents through reactions such as esterification, etherification, or glycosylation. scielo.brbritannica.com For example, amino acid derivatives have been synthesized by introducing amino acids at the C-3 position. scielo.brscielo.br Studies have shown that the nature of the substituent at C-3 can significantly influence the properties of the resulting derivative. scielo.br

Introduction of Diverse Functional Groups (e.g., Oximes, Isoxazoles, Triazoles, Pyrazoles)

The this compound scaffold can be modified to incorporate various heterocyclic rings and functional groups.

Oximes: Spirostanic oxime derivatives have been synthesized from steroidal ketones derived from diosgenin. These are typically formed via a condensation reaction between the ketone and hydroxylamine (B1172632) hydrochloride. mdpi.comresearchgate.netsioc-journal.cn The yields of these reactions can vary depending on the specific steroidal ketone used. mdpi.com

Isoxazoles: Isoxazole derivatives of diosgenin have been synthesized, often involving modification at the C-3 hydroxyl group. nih.govresearchgate.net Synthetic approaches to isoxazoles generally involve the condensation of hydroxylamine with 1,3-dicarbonyl compounds or the 1,3-dipolar cycloaddition of alkynes or alkenes with nitrile oxides. core.ac.ukolemiss.edu

Triazoles: Novel triazole derivatives of diosgenin have been prepared using click chemistry approaches. nih.govphytopharmajournal.com These reactions often involve the cycloaddition of azides with terminal alkynes. nih.govfrontiersin.orgsapub.org Structural variations in the triazole ring can be achieved by employing different alkynes or azides. researchgate.netnih.gov

Pyrazoles: Spirostene-pyrazole conjugates have been synthesized through multicomponent reactions starting from diosgenin. mdpi.com The synthesis of pyrazole (B372694) derivatives can involve the reaction of dicarbonyl compounds with hydrazines or the cyclization of alkyndiones with hydrazines. mdpi.combeilstein-journals.orgajol.infogoogle.comorientjchem.org

Synthesis of Glycoside Analogs

This compound occurs naturally as glycosides (saponins), where sugar units are attached, typically through the C-3 hydroxyl group. mdpi.combritannica.com The synthesis of glycoside analogs involves the glycosylation of the this compound aglycone with various sugar donors. mdpi.comnih.gov Protected sugar bromides have been used as glycosyl donors for the glycosylation of diosgenin under mild conditions using promoters like silver triflate. nih.gov Deprotection of the resulting protected glycosides yields the desired diosgenyl glycosides. nih.gov The sugar portion is known to play a significant role in the properties of saponins (B1172615). mdpi.com

Formation of Ketone Derivatives (e.g., (25R)-Spirost-4-en-3-one)

Oxidation of the C-3 hydroxyl group of this compound leads to the formation of ketone derivatives, such as (25R)-Spirost-4-en-3-one. This transformation often involves oxidation reactions. nih.gov For example, oxidation with Jones reagent (CrO₃ in H₂SO₄) can cleave epoxides and oxidize the C-3 hydroxyl to a ketone. mdpi.com Other methods may involve different oxidizing agents or multi-step processes to achieve the desired ketone at the C-3 position, sometimes accompanied by a shift in the double bond from C-5 to C-4. chemicalbook.com

Development of Advanced Delivery Systems for this compound

Due to its hydrophobic nature and low aqueous solubility, the development of advanced delivery systems for this compound is an important area of research to improve its bioavailability and potential applications. nih.govresearchgate.net Strategies for enhanced delivery include the use of nanoparticles and other formulation techniques. mdpi.com For instance, diosgenin-functionalized gold nanoparticles have been explored as a delivery strategy. mdpi.com Polysaccharides from plants containing spirostanols have also been investigated for their potential in drug delivery systems, suggesting their possible use for encapsulating compounds like this compound. semanticscholar.org These advanced delivery systems aim to overcome solubility limitations and potentially target specific sites. nih.govmdpi.com

Spectroscopic and Analytical Characterization of Spirost 5 En 3 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool in the structural elucidation of spirost-5-en-3-ol and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms within the molecule. nih.govnih.govfrontiersin.orgnih.govresearchgate.netchemscene.comresearchgate.netnih.gov

1D and 2D NMR Techniques

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are fundamental 1D techniques used to determine the number and types of hydrogen and carbon atoms, respectively, and their immediate electronic environments. Analysis of chemical shifts (δ), splitting patterns, and integration in ¹H NMR spectra provides insights into the different proton environments. ¹³C NMR spectra, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, help differentiate between methyl, methylene, methine, and quaternary carbons. nih.govnih.govresearchgate.netnih.gov

Two-dimensional NMR techniques offer more intricate structural connectivity information. Correlation Spectroscopy (COSY) reveals correlations between coupled protons, aiding in the tracing of proton networks. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with the carbons to which they are directly attached. researchgate.net Heteronuclear Multiple Bond Correlation (HMBC) experiments provide correlations between protons and carbons separated by two or three bonds, which is particularly useful for establishing connectivity across quaternary carbons and identifying glycosidic linkages in spirostanol (B12661974) saponins (B1172615). nih.govnih.govnih.gov

For spirostane-type steroids, including this compound, ¹³C NMR chemical shifts are crucial for differentiating between the 25R and 25S stereoisomers. Specific signals for carbons C-23, C-24, C-25, C-26, and C-27 exhibit notable differences depending on the configuration at C-25. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about spatial proximities between nuclei, assisting in the determination of relative stereochemistry and conformational analysis. nih.govchemscene.comresearchgate.net For instance, ROESY correlations can help confirm the 25R configuration. chemscene.com

While comprehensive NMR data tables for this compound itself were not fully available in the snippets, studies on its derivatives highlight the types of data obtained. For example, analyses of polyhydroxylated diosgenin (B1670711) derivatives involve assigning 1D and 2D NMR data to accurately determine their structures. nih.gov Similarly, the structures of spirostanol glycosides are elucidated using ¹H and ¹³C NMR, along with 2D techniques like HMBC to confirm sugar linkages. nih.govnih.govnih.gov

Mass Spectrometry (MS) Applications in Characterization and Identification

Mass spectrometry plays a vital role in determining the molecular weight and elemental composition of this compound and its analogs, as well as providing fragmentation patterns that aid in structural confirmation. nih.govfrontiersin.orgresearchgate.netresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is frequently employed to determine the precise molecular mass of this compound derivatives, allowing for the confirmation of their molecular formulas. nih.gov For example, HRESIMS was used to determine the molecular formula of a tetrahydroxylated derivative of diosgenin as C₂₇H₄₂O₇, with an observed m/z of 501.2823 [M + Na]⁺ (calculated for 501.2828). nih.gov This technique is particularly useful for analyzing polar and thermally labile compounds like spirostanol glycosides, often coupled with liquid chromatography (LC-MS). nih.govfrontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This compound and its less polar analogs are often analyzed by GC-MS, typically after derivatization to increase their volatility. Trimethylsilyl (B98337) (TMS) derivatives are commonly used for this purpose. GC-MS has been successfully applied to identify this compound acetate (B1210297) in plant extracts. It has also been used to detect diosgenin as a trimethylsilyl derivative in biological samples like bovine brain lysates. The technique provides characteristic fragmentation patterns that can be compared to spectral libraries for identification.

The mass spectrum of this compound (diosgenin) obtained by electron ionization is available in databases like the NIST WebBook. Other MS techniques, such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Liquid Secondary Ion Mass Spectrometry (LSI-MS), have also been utilized for the analysis of spirostanol saponins. nih.govresearchgate.netresearchgate.net

Table 1: Representative Mass Spectrometry Data

| Compound | Technique | Ion Type | m/z Value | Molecular Formula | Reference |

| Diosgenin | MS | [M+H]⁺ | 415.6 | C₂₇H₄₂O₃ | |

| Tetrahydroxylated diosgenin derivative | HRESIMS | [M+Na]⁺ | 501.2823 | C₂₇H₄₂O₇ | nih.gov |

| Spirost-5-en-3-yl acetate | GC-MS | Characteristic fragments | - | C₂₉H₄₄O₄ | |

| Spirostanol (e.g., Convallamarogenin) | LSI-MS | [M+H]⁺ | 433 | C₂₇H₄₄O₄ | |

| Spirostenol (e.g., Convallamarogenin) | LSI-MS | [M+H]⁺ | 431 | C₂₇H₄₂O₄ |

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional structure of crystalline compounds, including bond lengths, bond angles, and absolute stereochemistry. X-ray powder diffraction data for (25R)-spirost-5-en-3β-ol (diosgenin) have been reported.

Studies have shown that diosgenin crystallizes in a monoclinic system. The refined unit cell parameters for (25R)-spirost-5-en-3β-ol are a = 16.774(3) Å, b = 7.259(2) Å, c = 10.383(2) Å, and β = 92.74(2)°. The unit cell volume is 1262.9(3) ų, with Z = 2 (two molecules per unit cell). The space group was determined to be P2₁ (No. 4). Single-crystal X-ray studies have also been conducted on this compound solvates, providing detailed crystallographic information. X-ray crystallography is particularly valuable for confirming the regioselectivity and stereochemistry of synthesized spirostanol derivatives.

Table 2: X-ray Powder Diffraction Data for (25R)-Spirost-5-en-3β-ol

| Parameter | Value | Unit | Reference |

| Crystal System | Monoclinic | - | |

| Space Group | P2₁ (No. 4) | - | |

| a | 16.774(3) | Å | |

| b | 7.259(2) | Å | |

| c | 10.383(2) | Å | |

| β | 92.74(2) | ° | |

| V | 1262.9(3) | ų | |

| Z | 2 | - | |

| Dx | 1.089 | g/cm³ |

Other Spectroscopic Methods (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a complementary technique used to identify the characteristic functional groups present in this compound and its analogs by analyzing their vibrational modes. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy is commonly used and can reveal the presence of key functional groups such as hydroxyl groups (O-H stretch), carbon-carbon double bonds (C=C stretch), and C-O stretches within the spirostane ring system and any attached sugar moieties in glycosides.

IR spectroscopy has been used in the characterization of spirost-5-en-3β-ol isolated from natural sources. researchgate.net Analysis of the IR spectrum provides supportive evidence for the structural features determined by other spectroscopic methods. For instance, the presence of a hydroxyl group is indicated by a characteristic broad absorption band in the O-H stretching region. The NIST WebBook provides IR spectrum data for diosgenin.

Advanced Analytical Quantification Methods

Quantitative analysis of this compound and its analogs is crucial for various applications, including quality control of herbal products and research studies. HPLC and HPTLC are preferred methods for this purpose due to their ability to separate and quantify compounds in complex mixtures thepharmajournal.comscholarsresearchlibrary.comcabidigitallibrary.orgmdpi.comresearchgate.net.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a widely used technique for the quantitative analysis of this compound (diosgenin) and other saponins due to its high resolution, selectivity, and sensitivity thepharmajournal.comcabidigitallibrary.orgmdpi.com. Various HPLC methods have been developed and applied for the quantification of diosgenin in different plant sources, such as Trigonella foenum-graecum (fenugreek) and Dioscorea species thepharmajournal.comcabidigitallibrary.orgresearchgate.netacademicjournals.orgscielo.brvitas.no.

Typical HPLC conditions for diosgenin quantification often involve reversed-phase columns, such as C18 columns academicjournals.orgresearchgate.net. Mobile phases commonly consist of binary systems of acetonitrile (B52724) and water, often in an isocratic or gradient elution mode thepharmajournal.comacademicjournals.orgscielo.brresearchgate.net. UV detection is frequently employed, with common detection wavelengths around 203 nm or 210 nm, where diosgenin exhibits UV absorption thepharmajournal.comcabidigitallibrary.orgacademicjournals.orgscielo.brsci-hub.se. Other detectors like the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used, particularly for compounds lacking strong UV chromophores mdpi.comencyclopedia.pubresearchgate.net.

Quantitative analysis by HPLC is typically performed using external standard methods, where a calibration curve is constructed using known concentrations of a diosgenin standard jasco-global.comscielo.br. The concentration of diosgenin in samples is then determined by comparing their peak areas to the calibration curve jasco-global.comscielo.br. Method validation parameters such as linearity, precision, accuracy, limits of detection (LOD), and limits of quantification (LOQ) are established to ensure the reliability of the method ebi.ac.ukacademicjournals.orgsrce.hr.

For example, a quantitative HPLC method for diosgenin in Trigonella foenum-graecum seeds utilized an isocratic system of acetonitrile/water (90:10 v/v) at a flow rate of 1 ml/min with UV detection at 203 nm thepharmajournal.com. The retention time for diosgenin standards was around 24.9 minutes, and the calibration curve showed good linearity (r = 0.995) thepharmajournal.com. Another study quantifying diosgenin in Dioscorea zingiberensis cell cultures used an acetonitrile-water (90:10, v/v) mobile phase at 1 ml/min with detection at 203 nm, reporting a retention time of 18.064 ± 0.096 min and a linear calibration range of 0.0625 to 1.000 µg academicjournals.org.

HPLC methods have also been developed for the simultaneous determination of multiple spirostanol glycosides and other saponins researchgate.netlawdata.com.tw. These methods often employ gradient elution to achieve better separation of structurally similar compounds researchgate.net.

Here is an example of HPLC conditions reported for diosgenin quantification:

| Parameter | Value | Source |

| Mobile Phase | Acetonitrile/Water (90:10) | thepharmajournal.comacademicjournals.org |

| Flow Rate | 1 mL/min | thepharmajournal.comacademicjournals.orgscielo.br |

| Detection Wavelength | 203 nm or 210 nm | thepharmajournal.comcabidigitallibrary.orgacademicjournals.org |

| Column Temperature | 33 °C or 30 °C or 35 °C | thepharmajournal.comacademicjournals.orgscielo.br |

| Retention Time (Diosgenin) | ~11.089 min, ~18.064 min, ~24.9 min | thepharmajournal.comacademicjournals.orgscielo.br |

Note: Retention times can vary depending on the specific column and system used.

Quantitative results obtained from HPLC analysis can vary significantly depending on the plant source and extraction method. For instance, diosgenin concentrations in methanol (B129727) and aqueous extracts of Trigonella foenum-graecum seeds were reported as 5.233 X 10-6 mg/ml and 151.649 X 10-6 mg/ml, respectively thepharmajournal.com. In Dioscorea polygonoides tubers, diosgenin concentrations ranged from 0.02% to 2.64% scielo.br.

High-Performance Thin Layer Chromatography (HPTLC)

HPTLC is another valuable chromatographic technique used for the quantitative analysis of this compound (diosgenin) and other steroidal saponins scholarsresearchlibrary.comresearchgate.netresearchgate.netphcog.comajast.net. HPTLC offers advantages such as simultaneous analysis of multiple samples, lower solvent consumption, and cost-effectiveness compared to HPLC srce.hr.

In HPTLC, samples and standards are applied as spots or bands on a stationary phase, typically silica (B1680970) gel plates scholarsresearchlibrary.comresearchgate.netphcog.com. The mobile phase, a solvent system, is allowed to ascend the plate, separating the components based on their polarity scholarsresearchlibrary.comresearchgate.netphcog.com. After development, the plates are often derivatized with a visualizing agent, such as anisaldehyde-sulfuric acid reagent, to make the spots or bands visible scholarsresearchlibrary.comsrce.hrphcog.com. Densitometric scanning of the developed plates at specific wavelengths is used for quantitative analysis scholarsresearchlibrary.comsrce.hrphcog.com.

Mobile phases for diosgenin analysis by HPTLC vary, but common systems include mixtures of toluene, ethyl acetate, and formic acid, or n-hexane and ethyl acetate scholarsresearchlibrary.comphcog.com. The retardation factor (Rf) value is a characteristic parameter for identifying a compound in HPTLC scholarsresearchlibrary.comphcog.com. For example, diosgenin has been identified with an Rf value of 0.77 in one study using Toluene: ethyl acetate: formic acid (6:5:1 v/v/v) as the mobile phase scholarsresearchlibrary.com, and at Rf 0.23 ± 0.05 using n‑Hexane: Ethyl acetate (7:2 v/v) phcog.com.

Quantitative estimation by HPTLC involves creating a calibration curve by applying different concentrations of a diosgenin standard and plotting the peak area or spot intensity against the concentration scholarsresearchlibrary.comphcog.comajast.net. The concentration of diosgenin in the samples is then determined from the calibration curve scholarsresearchlibrary.comphcog.comajast.net. HPTLC methods for diosgenin quantification have been validated for parameters like linearity, precision, accuracy, LOD, and LOQ researchgate.netsrce.hrajast.net.

An example of HPTLC conditions for diosgenin quantification in Elephantopus scaber used silica gel 60 F254 plates and Toluene: ethyl acetate: formic acid (6:5:1 v/v/v) as the mobile phase, with densitometric scanning at 366 nm after derivatization scholarsresearchlibrary.com. The calibration curve was linear in the range of 100-600 µg/ml scholarsresearchlibrary.com. Another study quantifying diosgenin in Moringa oleifera seeds used a six-point linear calibration curve in the range of 50–600 ng ajast.net.

Here are some examples of HPTLC conditions and findings:

| Parameter | Value | Source |

| Stationary Phase | Silica gel 60 F254 plates | scholarsresearchlibrary.comresearchgate.netphcog.comrjptonline.org |

| Mobile Phase | Toluene: ethyl acetate: formic acid (6:5:1) | scholarsresearchlibrary.com |

| n-Hexane: Ethyl acetate (7:2) | phcog.com | |

| Detection | Densitometric scanning after derivatization | scholarsresearchlibrary.comsrce.hrphcog.com |

| Visualizing Agent | Anisaldehyde-sulfuric acid reagent | scholarsresearchlibrary.comsrce.hrphcog.com |

| Scanning Wavelength | 366 nm, 440 nm, 590 nm | scholarsresearchlibrary.comsrce.hrphcog.com |

| Rf (Diosgenin) | 0.77, 0.23 ± 0.05 | scholarsresearchlibrary.comphcog.com |

| Linearity Range | 100-600 µg/ml, 50-600 ng | scholarsresearchlibrary.comajast.net |

Quantitative HPTLC analysis of Elephantopus scaber extracts showed varying diosgenin content depending on the solvent used for extraction, with the highest amount (69.37 µg/ml) found in the aqueous extract scholarsresearchlibrary.com. In Moringa oleifera seeds, the methanolic extract contained approximately 0.797 % w/v of diosgenin ajast.net.

Both HPLC and HPTLC are reliable methods for the quantitative determination of this compound and its analogs, providing valuable data for research and quality control purposes.

Mechanistic Investigations of Spirost 5 En 3 Ol S Biological Activities in Vitro & Preclinical Models

Molecular Mechanisms of Anti-proliferative and Apoptotic Effects in Cancer Cell Lines

Spirost-5-en-3-ol, notably the diosgenin (B1670711) stereoisomer, has demonstrated significant anti-proliferative and apoptosis-inducing effects across a range of cancer cell lines, including those from breast, liver, leukemia, lung, and prostate cancers. scielo.brscielo.brnih.govdovepress.comnih.govresearchgate.netmdpi.com These effects are mediated through multiple molecular pathways.

Modulation of Cell Cycle Progression (e.g., G0/G1 arrest)

Studies have shown that this compound can modulate the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. For instance, diosgenin has been reported to induce G0/G1 cell cycle arrest in hepatocellular carcinoma (HepG2) cells and prostate cancer (PC-3) cells. scielo.brscielo.brnih.gov Similarly, yamogenin (B1678165) ((25S)-spirost-5-en-3β-ol) strongly inhibits the cell cycle in the sub-G1 phase in human ovarian cancer SKOV-3 cells. researchgate.net Another spirostanol (B12661974) compound, (25S)-spirost-5-en-3β-yl O-β-d-glucopyranosyl-(1→2)-O-[β-d-xylopyranosyl-(1→3)]-O-β-d-glucopyranosyl-(1→4)-β-d-galactopyranoside, increased the sub-G1 cell population in A549 lung cancer cells. mdpi.com Diosgenin has also been shown to induce G2/M phase arrest in human breast cancer cells by modulating the Cdc25C-Cdc2-cyclin B pathway. nih.gov

Induction of Apoptosis (e.g., Caspase-3/7 Activation)

A key mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis. This process often involves the activation of caspases, a family of proteases critical for programmed cell death. Diosgenin and its derivatives have been shown to activate caspase-3/7 in various cancer cell lines, including MCF-7 breast cancer cells and A549 lung cancer cells. scielo.brscielo.brmdpi.com Activation of caspase-9 and caspase-8 has also been observed in yamogenin-treated SKOV-3 ovarian cancer cells, indicating the involvement of both mitochondrial (intrinsic) and death receptor (extrinsic) apoptotic pathways. researchgate.net Furthermore, diosgenin can increase the Bax/Bcl-2 ratio, promoting the release of cytochrome c and subsequent caspase activation via the mitochondrial pathway. nih.govsci-hub.se Cleavage of PARP, a substrate of activated caspases, has also been reported. nih.gov

Targeting Key Oncogenic Signaling Pathways (e.g., STAT3, PI3K/Akt/mTOR, NF-κB, ERK, JNK)

This compound interferes with several signaling pathways that are frequently dysregulated in cancer. Diosgenin has been shown to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway has been observed in prostate cancer cells (DU145 and PC-3) treated with diosgenin. nih.govdovepress.comsci-hub.se The NF-κB signaling pathway, involved in inflammation, cell survival, and proliferation, is also targeted by this compound. Diosgenin can inhibit NF-κB activation. nih.govdovepress.comsci-hub.sesci-hub.se Modulation of MAPK pathways, including ERK and JNK, has been reported in the context of diosgenin's anti-cancer effects in PC-3 prostate cancer cells. nih.govdovepress.comsci-hub.se Diosgenin has also been shown to modulate the STAT3 signaling pathway in hepatocellular carcinoma. sci-hub.se

Regulation of Protein Expression (e.g., TAZ, MMPs, NEDD4)

This compound influences the expression levels of various proteins involved in cancer progression. Diosgenin has been found to suppress the expression of matrix metalloproteinases (MMPs), enzymes that play a role in tumor invasion and metastasis, in PC-3 cells. nih.govdovepress.comtandfonline.com NEDD4, an E3 ligase with oncogenic potential, has been identified as a target of diosgenin, with studies showing that diosgenin treatment can suppress NEDD4 expression in PC-3 prostate cancer cells. nih.govdovepress.com Other proteins whose expression is modulated include Skp2 (downregulated in breast cancer cells), p53 (activated in MCF-7 cells), Akt (downregulated in MCF-7 cells), Bcl-xL (decreased), Bax (increased), PARP (cleaved), LC3 II (elevated), Beclin 1 (elevated), Cdc42 and Vav2 (inhibited in breast cancer cell migration), Mdm2 and vimentin (B1176767) (downregulated), DR4 (increased), and hTERT (downregulated). nih.govdovepress.comnih.govresearchgate.netnih.govresearchgate.nettandfonline.comresearchgate.net

Influence on Autophagy Processes

The role of autophagy in cancer is complex, sometimes promoting survival and other times contributing to cell death. This compound has been shown to influence autophagy. Diosgenin has been reported to induce autophagy in optic nerve sheath meningioma cells and HBL-52 cells, associated with elevated LC3 II and Beclin 1 expression. nih.gov In DU145 prostate cancer cells, diosgenin suppressed autophagy while inducing apoptosis, suggesting a context-dependent effect on this process, potentially mediated through the inhibition of the PI3K/Akt/mTOR pathway. nih.govdovepress.com

Immunomodulatory Mechanisms

Beyond its direct effects on cancer cells, this compound also exhibits immunomodulatory properties. scielo.brscielo.brcaymanchem.comgoogle.comcaymanchem.com While the outline specifically requests immunomodulatory mechanisms, detailed molecular mechanisms in the context of in vitro and preclinical cancer models were less extensively covered in the search results compared to the direct anti-cancer effects. However, some sources indicate that spirostene derivatives can provide immuno-stimulating or immuno-suppressant effects to restore homeostasis. google.com Diosgenin has also been reported to have anti-inflammatory activities, which are often linked to immunomodulation, including abrogating TNF-α-induced NF-κB activation in macrophage cells and inhibiting NO synthesis in LPS-stimulated microglial cells by blocking p65 nuclear translocation and JNK phosphorylation. scielo.brsci-hub.sesci-hub.se These findings suggest an interaction with immune pathways, although the precise mechanisms in the context of cancer immunotherapy require further detailed investigation.

Anti-inflammatory Pathways and Molecular Targets

Research indicates that this compound can exert anti-inflammatory effects by modulating key signaling pathways and molecular targets involved in the inflammatory cascade.

Modulation of JNK Phosphorylation

The c-Jun N-terminal kinase (JNK) pathway is another critical signaling cascade involved in cellular responses to stress and inflammation. Phosphorylation of JNK is often associated with the induction of apoptosis and the release of pro-inflammatory mediators. Research suggests that this compound can modulate JNK phosphorylation. scielo.brimpactfactor.org This modulation may contribute to its anti-inflammatory and potentially other biological effects. For example, a synthesized derivative of this compound has been reported to block the phosphorylation of JNK in LPS-stimulated microglial cells, contributing to its anti-inflammatory effects. scielo.br Additionally, studies exploring the effects of this compound on cardiac cells subjected to hypoxia-reoxygenation injury observed a downregulation of JNK phosphorylation in the treated group. phcog.com

Antioxidant Mechanisms

This compound has been recognized for its antioxidant properties, which contribute to its protective effects against oxidative stress. impactfactor.orgcaymanchem.comscielo.br Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the ability of the body to counteract their harmful effects, is implicated in the pathogenesis of various diseases, including inflammatory and neurodegenerative disorders. This compound can act as an effective antioxidant. scielo.brscielo.br The possible antioxidant mechanisms may involve its ability to scavenge free radicals directly or enhance the activity of the intrinsic antioxidant defense system. researchgate.netnih.gov Studies have evaluated the free radical scavenging properties of extracts containing this compound using various assays, indicating its potential to donate hydrogen or electrons and directly neutralize free radicals. researchgate.net

Neuroprotective Mechanisms against Amyloid-beta Toxicity

This compound and its derivatives have shown promise in preclinical models for their neuroprotective effects, particularly against the toxicity induced by amyloid-beta (Aβ), a key player in the pathology of Alzheimer's disease. nih.govnih.gov

Interaction with Amyloid-beta and Inhibition of Toxic Ligand Formation

One of the proposed mechanisms for the neuroprotective effect of this compound derivatives is their ability to interact directly with amyloid-beta peptides. nih.govnih.gov This interaction can interfere with the aggregation of Aβ and inhibit the formation of neurotoxic amyloid-derived diffusible ligands (ADDLs). nih.govnih.gov ADDLs are soluble oligomers of Aβ that are considered highly toxic to neurons and are believed to play a significant role in synaptic dysfunction and cognitive decline in Alzheimer's disease. By binding to Aβ, this compound derivatives can potentially sequester these toxic species and prevent them from exerting their detrimental effects on neuronal cells. nih.govnih.gov Studies have shown that certain this compound derivatives can displace radiolabeled 22R-hydroxycholesterol from Aβ, suggesting a physicochemical interaction between these compounds and Aβ. nih.gov

Computational Docking Simulations in Receptor-Ligand Binding

Computational docking simulations have been employed to investigate the potential binding interactions between this compound and its derivatives with amyloid-beta. nih.gov These simulations aim to predict how these molecules might fit into specific binding sites on the Aβ peptide and the nature of the interactions involved. Studies utilizing computational docking have identified potential binding sites on Aβ for this compound derivatives. nih.gov These simulations can provide insights into the molecular basis of the observed interactions and help in the rational design of more potent neuroprotective compounds based on the this compound structure. For instance, computational docking simulations of 22R-hydroxycholesterol and its derivatives on Aβ identified two binding sites, and the presence of certain structural features, like an ester chain, appeared to influence the ability of the derivatives to bind to both sites, correlating with neuroprotection against higher concentrations of Aβ. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 234096 |

| Diosgenin | 99474 |

| Caprospinol | 16394575 |

Inhibition of Inflammatory Mediators by this compound (Illustrative Data)

| Inflammatory Mediator | Effect Observed (In Vitro/Preclinical) | Reference |

| iNOS | Downregulation/Inhibition | scielo.brtandfonline.comimpactfactor.org |

| COX-2 | Downregulation/Inhibition | scielo.brtandfonline.comimpactfactor.org |

| NF-κB (p65 nuclear translocation, DNA binding) | Inhibition | scielo.brtandfonline.com |

| JNK Phosphorylation | Modulation/Blocking | scielo.brphcog.com |

Other Investigated Biological Activities

Beyond its well-documented effects, this compound and its derivatives have demonstrated a range of other biological activities in experimental settings, including antimicrobial, antifungal, cardioprotective, cAMP phosphodiesterase inhibition, anti-adipogenic, anti-platelet aggregation, hypolipidemic, anti-hyperthyroidism, and anti-pulmonary fibrosis effects scielo.brresearchgate.netuj.edu.pljournalijar.comnih.govphytopharmajournal.com.

Antimicrobial and Antifungal Activities

This compound and its related spirostanol saponins (B1172615) have shown antimicrobial potential against various pathogens, including bacteria and fungi scielo.brresearchgate.netuj.edu.pljournalijar.comphytopharmajournal.comnih.govnih.govacademicjournals.orgnih.govresearchgate.net. Studies have investigated the in vitro activity of these compounds. For instance, a mixture of spirostanol saponins, including (25R)-spirost-5-en-3β-ol tetrasaccharide, isolated from Allium ursinum L. demonstrated in vitro antimicrobial activity against Trichophyton mentagrophytes and Microsporum canis nih.gov. Another study on Cestrum nocturnum L., which contains (25R)-spirost-5-en-3β-ol tetraglycosides, reported considerable antibacterial and antifungal activity of the leaf extract against various strains, with inhibition zones ranging from 19 to 280 µg/ml for bacteria and 170 to 290 µg/ml for fungi journalijar.comacademicjournals.org. Specifically, activity was observed against Candida species and Aspergillus species journalijar.comacademicjournals.org. Novel triazolyl analogs of diosgenin were synthesized and screened for antimicrobial activity, showing that while inactive against tested bacterial strains, some analogs displayed better activity against fungal strains compared to the parent molecule phytopharmajournal.com. Analogs with electron-withdrawing substituents were found to have a beneficial impact on antifungal activity phytopharmajournal.com. Spirostanol saponins isolated from Persian leek (Allium ampeloprasum subsp. persicum) exhibited antifungal activity against plant pathogens such as Penicillium italicum, Aspergillus niger, Trichoderma harzianum, and Botrytis cinerea, with two spirostanol saponins showing higher activity than other tested steroidal saponins researchgate.net.

| Source Plant / Compound | Tested Microorganisms | Observed Activity / Findings |

| Allium ursinum L. (mixture of spirostanol saponins) | Trichophyton mentagrophytes, Microsporum canis | In vitro antimicrobial activity nih.gov |

| Cestrum nocturnum L. (extract containing glycosides) | Various bacterial and fungal strains (e.g., Candida, Aspergillus) | Antibacterial (19-280 µg/ml inhibition zone), Antifungal (170-290 µg/ml inhibition zone) journalijar.comacademicjournals.org |

| Diosgenin triazolyl analogs | Candida albicans, Aspergillus fumigatus | Some analogs showed better antifungal activity than diosgenin phytopharmajournal.com |

| Persian leek (spirostanol saponins) | Penicillium italicum, Aspergillus niger, Trichoderma harzianum, Botrytis cinerea | Antifungal activity, spirostanol saponins more active than furostanol saponins researchgate.net |

Cardioprotective Activity

Investigations in preclinical models have indicated that this compound possesses cardioprotective properties scielo.brresearchgate.netsci-hub.seuj.edu.pljku.at. It has been shown to have anti-cardiovascular disease effects scielo.br. Studies suggest that diosgenin can reduce cardiac lipid peroxidation and improve the non-enzymatic antioxidant defense system in diabetic rats, thereby reducing cardiac oxidative stress induced by streptozotocin (B1681764) sci-hub.se. This suggests that diosgenin can enhance the activity of antioxidant enzymes and inhibit the production of reactive oxygen species, protecting mitochondrial function and reducing oxidative stress in the heart sci-hub.se.

cAMP Phosphodiesterase Inhibition

This compound and related steroidal saponins have been explored for their ability to inhibit cAMP phosphodiesterase (PDE) mdpi.comuj.edu.plsemanticscholar.orgresearchgate.netnih.gov. Inhibition of this enzyme leads to increased intracellular cAMP content, which can enhance myocardial contraction, dilate peripheral blood vessels, and potentially improve heart failure mdpi.comsemanticscholar.org. Steroidal saponins from Allium chinense have been shown to significantly reduce the activity of cAMP phosphodiesterase mdpi.comsemanticscholar.org. Some compounds from Allium giganteum also demonstrated significant inhibition of cAMP phosphodiesterase activity mdpi.com. Structure-activity relationship analysis suggested that the inhibition activity could be enhanced by certain structural modifications, such as the attachment of a specific group to a sugar moiety mdpi.com.

| Source Plant / Compound | Enzyme Inhibited | IC50 Value (if available) | Comparison to Positive Control (if available) |

| Allium chinense compounds (e.g., Compound 227) | cAMP Phosphodiesterase | 3.3 × 10⁻⁵ M mdpi.comsemanticscholar.org | Comparable to papaverine (B1678415) (3.0 × 10⁻⁵ M) mdpi.comsemanticscholar.org |

| Allium giganteum compounds (e.g., Compounds 7, 12, 13, 114, 117, 128, 130) | cAMP Phosphodiesterase | Not specified | Significant inhibition observed mdpi.com |

| Steroidal saponins from Smilax species (Compounds 1, 2, 29, 60) | cAMP Phosphodiesterase | 102, 55, 93, 47 µM nih.gov | Almost equal to papaverine (30 µM) nih.gov |

Anti-adipogenic Activity

Research into the anti-adipogenic activity of this compound and related compounds has yielded some findings uj.edu.plresearchgate.netmdpi.comchula.ac.th. While some sources indicate anti-adipogenic effects uj.edu.plresearchgate.netmdpi.comchula.ac.th, one study on 3T3-L1 pre-adipocytes suggested that diosgenin at certain concentrations (0.1 to 10 µmol/L) could promote the expression and differentiation of adipocytes gsconlinepress.com. This seemingly contradictory finding in the context of hypolipidemic activity was suggested to potentially help minimize circulating lipids gsconlinepress.com. Further research is needed to fully elucidate the complex effects of this compound on adipogenesis and lipid metabolism.

Anti-platelet Aggregation Activity

This compound has been reported to exhibit anti-platelet aggregation effects scielo.brresearchgate.netscielo.brnih.gov. This activity contributes to its potential anti-thrombotic properties researchgate.netscielo.br. Studies on steroidal saponins from Allium species, which include spirostanol saponins, have indicated anti-platelet aggregation effects nih.gov. Some spirostanol glycosides isolated from Ypsilandra parviflora showed induced platelet aggregation activity in rabbits at a concentration of 300 µg/mL researchgate.net. Three of these glycosides showed maximal induced-platelet aggregation rates of 72%, 71%, and 62% researchgate.net.

Hypolipidemic Activity

This compound has demonstrated hypolipidemic effects in preclinical models scielo.brscielo.brnih.govnih.govgsconlinepress.comresearchgate.netresearchgate.netrjpbcs.com. It has been shown to help minimize circulating lipids gsconlinepress.com. Studies on Trigonella foenum-graecum (fenugreek), a source of diosgenin, have indicated its hypolipidemic activity researchgate.net. The consumption of Allium plants, which contain steroidal saponins including spirostanes, is associated with various physiological activities, including reducing blood fat nih.gov.

Anti-hyperthyroidism Activity

Research suggests potential anti-hyperthyroidism activity associated with compounds found in plants containing this compound scielo.brscielo.br. Alfalfa (Medicago sativa L.), which has been studied in the context of hyperthyroidism, may contain constituents with antithyroid potential jfda-online.com. While the direct activity of this compound itself on hyperthyroidism requires further specific investigation, its presence in plants with observed effects warrants consideration.

Anti-pulmonary Fibrosis Activity

This compound has shown potential in preclinical models for its anti-pulmonary fibrosis effects scielo.brscielo.br. This suggests a potential therapeutic role in conditions involving the excessive accumulation of fibrous tissue in the lungs.

Structure Activity Relationship Sar Studies of Spirost 5 En 3 Ol and Its Derivatives

Impact of Glycosylation on Bioactivity Profiles

The attachment of sugar moieties to the C-3 hydroxyl group of Spirost-5-en-3-ol, a process known as glycosylation, leads to the formation of steroidal saponins (B1172615). This transformation profoundly influences the compound's physicochemical properties and biological activities. nih.gov Glycosylation generally increases water solubility and can modulate bioavailability, but its effect on specific bioactivities is complex and often depends on the nature, number, and linkage of the sugar units. nih.govuomustansiriyah.edu.iq

In many instances, the aglycone (this compound) exhibits different or even enhanced potency compared to its glycosylated counterparts (saponins). For example, the removal of the glycosyl group from dioscin (a glycoside of diosgenin) to yield diosgenin (B1670711) has been shown to greatly improve its anti-inflammatory and serum cholesterol-lowering abilities. mdpi.com Saponins themselves, however, possess a broad spectrum of pharmacological properties, including cytotoxic, antifungal, and anti-inflammatory activities, which are directly attributable to the presence of the sugar chains. nih.govnih.gov The sugar portion can influence cell membrane permeability and interaction with cellular targets. drugdesign.org For instance, studies on various spirostanol (B12661974) saponins have shown that those containing sugar moieties exhibit strong cytotoxic effects on model immune cells. nih.gov

The type of sugar also plays a critical role. Research on diosgenyl β-D-glycosaminosides, which feature a 2-amino group on the sugar, has demonstrated significant antimicrobial and antitumor activity. Furthermore, specific modifications, such as 2'-O-rhamnosylation on the sugar chain, have been correlated with strong antifungal effects, highlighting the nuanced role of the glycosidic portion in defining the bioactivity profile. nih.gov

| Compound Type | Structural Feature | General Impact on Bioactivity | Specific Examples of Activity |

|---|---|---|---|

| Aglycone (this compound) | No sugar moiety at C-3 | Often higher lipophilicity; may show enhanced activity in certain assays. | Improved anti-inflammatory and cholesterol-lowering activity compared to glycosides. mdpi.com |

| Spirostanol Saponin (B1150181) (Glycoside) | One or more sugar units at C-3 | Increased water solubility; bioactivity is dependent on sugar type and linkage. | Potent cytotoxic, antifungal, and immunomodulatory activities. nih.gov |

| Modified Glycoside | Specific sugars (e.g., rhamnose) or functional groups on sugars | Can fine-tune activity and target specificity. | 2'-O-rhamnosylation correlates with strong antifungal effects. nih.gov |

Influence of Stereochemistry and Configurational Changes on Potency

Stereochemistry plays a critical role in the biological activity of this compound derivatives. The most significant stereochemical variation occurs at the C-25 position of the spirostan (B1235563) core, leading to two main epimers: diosgenin ((25R)-Spirost-5-en-3-ol) and yamogenin (B1678165) ((25S)-Spirost-5-en-3-ol). researchgate.net Although structurally very similar, this single chiral center inversion can lead to notable differences in pharmacological effects.

Both diosgenin and its epimer yamogenin are often found in the same plant sources. Research has shown that both compounds possess a range of biological activities, including anti-inflammatory and antitumor properties. However, the potency of these effects can differ. For example, studies on various cancer cell lines have demonstrated that both diosgenin and yamogenin can induce apoptosis, but their efficacy can vary depending on the cell line. The distinct spatial orientation of the methyl group at C-25 influences how the molecule fits into the binding pocket of a target protein or enzyme, thereby affecting its potency. The (25R) configuration of diosgenin is the more extensively studied and commercially utilized form.

Effects of Functional Group Modifications on Specific Biological Activities

The hydroxyl group at the C-3 position of the A-ring is a primary site for structural modification of this compound. Esterification or etherification at this position can significantly alter the compound's pharmacological profile, often by improving properties like water solubility and bioavailability.

Introducing hydrophilic groups at the C-3 position has been a successful strategy to enhance specific biological activities. For instance, the synthesis of diosgenin derivatives with amino acid conjugates via an ester linkage at C-3 has yielded compounds with neuroprotective functions. Similarly, attaching quaternary phosphonium salts or hydroxamic acid moieties has been shown to increase water solubility and confer potent antitumor activity against various cancer cell lines. The introduction of thio- and selenoureas at this position has also been reported to improve the anti-proliferative and anti-oxidation properties of diosgenin.

Modifications at C-3 have also been shown to enhance antithrombotic activity. Ester derivatives of diosgenin have demonstrated antithrombotic effects superior to the parent compound and comparable to aspirin in animal models. These studies underscore the C-3 position as a critical "handle" for tuning the pharmacological properties of the this compound scaffold.

| C-3 Substituent | Resulting Derivative Type | Pharmacological Relevance | Reference Finding |

|---|---|---|---|

| Amino Acids | Ester Conjugates | Neuroprotective effects. | Successfully synthesized and evaluated for neuroprotection. |

| Quaternary Phosphonium Salts | Salt Derivatives | Increased water solubility and antitumor activity. | Showed activity against SW620, H358, HCT-116, and Aspc-1 cell lines. |

| Hydroxamic Acids | Acid Derivatives | Increased hydrophilicity and potent antitumor activity. | Designed to interact with protein molecules to exert antitumor effects. |

| Various Acyl Groups | Ester Derivatives | Enhanced antithrombotic activity. | Some derivatives showed effects similar to aspirin. |

| Isoxazole Moieties | Heterocyclic Derivatives | Antioxidant and antiproliferative activity against breast cancer cells. | Evaluated against MDA-MB-231, MDA-MB-468, MCF-7, and 4T1 cell lines. |

The spiroketal moiety, comprising the E and F rings, is a defining structural feature of this compound and is crucial for many of its biological activities. Modifications to this spirostan core can lead to significant changes in efficacy. The integrity of the spiroketal system is often considered necessary for certain bioactivities.

Research involving the synthesis of carba-analogs, where the spiroketal system is altered, provides insight into its role. For example, a four-step synthesis starting from tigogenin (a saturated analog of diosgenin) was used to create five- and six-membered E/F ring spiroethers. These modified compounds, featuring an oxa-carbacyclic system instead of the natural spiroketal, were shown to interact with liposomes and exhibit antibacterial and antifungal activity, demonstrating that while the natural spiroketal is important, modified core structures can possess their own unique pharmacological potential. The conversion of furostanol saponins (which have an open F-ring) into spirostanol saponins (with a closed F-ring) is a key step in the industrial production of diosgenin, as the spirostanol form is more stable and less prone to forming undesirable side products during acid hydrolysis. This highlights the chemical and biological significance of the closed spiroketal ring system.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the structure-activity relationships of complex molecules like this compound. DFT calculations allow for the investigation of electronic properties, molecular structure, and reactivity, providing insights that are complementary to experimental data.

DFT studies on diosgenin derivatives have been used to understand their anticancer and antioxidant activities. For instance, in a study of novel isoxazole derivatives of diosgenin synthesized via modification at the C-3 hydroxyl group, DFT calculations were performed on the most active analogues. The results revealed that the most potent compounds had a smaller energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally indicates higher polarizability and greater chemical reactivity, which correlated with the observed potent cytotoxic effects of these derivatives on breast cancer cell lines. These computational findings, combined with molecular docking simulations, help to rationalize the experimental results and guide the design of future derivatives with improved activity.

Molecular Docking Simulations of this compound and its Derivatives

Molecular docking simulations have been instrumental in elucidating the potential mechanisms of action and structure-activity relationships (SAR) of this compound and its derivatives at a molecular level. These computational studies have provided valuable insights into the binding modes and interactions of these compounds with various biological targets, primarily in the context of anticancer and anti-inflammatory activities.

Anticancer Targets

A significant body of research has focused on the interaction of this compound derivatives, particularly Diosgenin, with key proteins implicated in cancer progression.

PI3K/Akt/mTOR Pathway: Computational studies have identified the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway as a key molecular target for certain spirostanol saponins. nih.gov For instance, a known spirosol saponin isolated from Solanum muricatum demonstrated a strong binding affinity and stable interactions with PI3K-alpha in molecular dynamics simulations. nih.gov This interaction is crucial as the PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, and its inhibition can lead to decreased cancer cell proliferation and survival. Molecular docking of Diosgenin with Akt1 and mTOR has further substantiated the potential of this compound to modulate this critical signaling cascade.

STAT3: Signal transducer and activator of transcription 3 (STAT3) is another important target for the anticancer activity of Diosgenin. Molecular docking studies have predicted that STAT3 can serve as a target protein for Diosgenin. mdpi.com The simulations revealed the formation of hydrogen bonds between Diosgenin and specific amino acid residues of STAT3, namely GLU-638, TYR-640, and THR-641. mdpi.com The inhibition of STAT3 signaling is a promising strategy in cancer therapy as it is involved in tumor cell proliferation, survival, and migration.

Other Cancer-Related Targets: Molecular docking has also been employed to investigate the interaction of Diosgenin with a range of other proteins relevant to gastric cancer. These targets include Bloom syndrome protein (BLM), Cytochrome P450 Family 27 Subfamily B Member 1 (CYP27B1), Cyclin E1 (CCNE1), Polo-like kinase 4 (PLK4), TTK protein kinase, and Checkpoint kinase 1 (CHEK1). The favorable binding energies observed in these simulations suggest that Diosgenin may exert its anticancer effects through multiple pathways.

Below is a data table summarizing the binding affinities of Diosgenin with various anticancer targets as identified in molecular docking studies.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Potential Effect |

| PI3K-alpha | Spirosol saponin | Not explicitly stated, but described as "strong" | Not specified in the provided abstract | Inhibition of cell proliferation and survival |

| STAT3 | Diosgenin | Not explicitly stated, but hydrogen bonds formed | GLU-638, TYR-640, THR-641 | Inhibition of cell proliferation and migration |

| Akt1 | Diosgenin | Not explicitly stated | Not specified in the provided abstract | Modulation of the PI3K/Akt/mTOR pathway |

| mTOR | Diosgenin | Not explicitly stated | Not specified in the provided abstract | Modulation of the PI3K/Akt/mTOR pathway |

Anti-inflammatory Targets

Molecular docking simulations have also been utilized to explore the anti-inflammatory potential of this compound derivatives by examining their interactions with key inflammatory mediators.

iNOS and COX-2: Studies on newly isolated steroidal saponins from Gnetum formosum have demonstrated their potential to inhibit nitric oxide (NO) production. Molecular docking simulations of the most active compound, gnetumoside A, revealed that it could bind to the active sites of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) with binding energies of -11.5 and -8.7 kcal/mol, respectively. mdpi.com These findings suggest that the anti-inflammatory effects of these compounds may be mediated through the inhibition of these pro-inflammatory enzymes. mdpi.com

The following table presents the binding energies from a molecular docking study of a spirostanol saponin with key anti-inflammatory targets.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Potential Effect |

| iNOS | Gnetumoside A | -11.5 | Inhibition of nitric oxide production |

| COX-2 | Gnetumoside A | -8.7 | Inhibition of prostaglandin synthesis |

Future Research Directions and Research Gaps

Elucidation of Underexplored Biosynthetic Regulatory Mechanisms

The biosynthesis of Spirost-5-en-3-ol (commonly known as diosgenin (B1670711) in its (25R)-isomeric form) is a complex process involving multiple enzymatic steps originating from the cholesterol pathway. While the general pathway via the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways has been outlined, significant gaps remain in understanding its intricate regulatory mechanisms. oup.comresearchgate.net

Future research should prioritize the identification and characterization of key, yet-to-be-discovered enzymes. For instance, the specific enzymes responsible for hydroxylation at the C-16, C-22, and C-26 positions of the cholesterol skeleton are crucial for the conversion to diosgenin but have not been fully identified in all producing species. nih.govresearchgate.net The downstream pathway is known to be regulated by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), which control a series of oxidation, hydroxylation, and glycosylation reactions. nih.govnih.gov However, the specific members of these large enzyme families and their precise roles remain ambiguous. nih.govresearchgate.net

Furthermore, the transcriptional regulation of the biosynthetic pathway is a major underexplored area. While transcription factor families such as MYB, AP2/ERF, bHLH, and WRKY have been identified in diosgenin-producing plants, their exact target genes and influence on the metabolic flux towards this compound production are not well understood. nih.gov Investigating how environmental factors and elicitors like methyl jasmonate influence these transcription factors could provide a basis for enhancing the production of this compound in plant systems. nih.gov

Table 1: Key Research Gaps in the Biosynthesis of this compound

| Research Area | Identified Gaps | Key Enzyme/Factor Families | Potential Impact |

|---|---|---|---|

| Enzyme Identification | Specific enzymes for C-16, C-22, and C-26 hydroxylation are not fully characterized. nih.govresearchgate.net | Cytochrome P450s (CYP450) nih.govnih.gov | Enables metabolic engineering for increased yield. |

| Enzyme Characterization | The precise roles of specific CYP450 and UGT family members are unclear. nih.govresearchgate.net | UDP-glycosyltransferases (UGTs) nih.govnih.gov | Allows for the targeted synthesis of specific glycosylated derivatives. |

| Transcriptional Regulation | The function of specific transcription factors in regulating pathway genes is largely unknown. nih.gov | AP2/ERF, bHLH, WRKY, MYB nih.gov | Provides tools for breeding or genetically modifying plants for higher production. |

| Pathway Dynamics | Understanding of the metabolic flux and rate-limiting steps is incomplete. researchgate.net | ∆24-reductase (potential rate-limiting enzyme) researchgate.net | Optimizes production by overcoming metabolic bottlenecks. |

Discovery of Novel Derivatives with Enhanced Efficacy and Specificity

The steroidal scaffold of this compound is a valuable template for semi-synthesis of novel derivatives with potentially improved pharmacological properties. Research has shown that modifications to the core structure can lead to compounds with enhanced cytotoxic activity against cancer cells and improved water solubility. nih.gov

Future efforts should focus on synthesizing new analogs by modifying various positions on the spirostanol (B12661974) ring system. For example, introducing different functional groups, such as amino groups, piperazine rings, or hydroxamic acids, has yielded derivatives with significant anti-tumor activities. nih.govresearchgate.net The synthesis of quaternary phosphonium salts of diosgenin has been shown to increase water solubility and improve antitumor activity. nih.gov Further exploration of esterification, amidation, and the creation of azasteroids could lead to the discovery of compounds with greater potency and lower cytotoxicity to normal cells. nih.gov

These synthetic endeavors should be coupled with high-throughput screening to evaluate the biological activities of the new derivatives. This approach will accelerate the identification of lead compounds for further development.

Advanced Mechanistic Studies in Complex Preclinical Models

While numerous in vitro studies have demonstrated the effects of this compound on cancer cells, a deeper understanding of its molecular mechanisms in more complex biological systems is needed. Current research indicates that its anticancer effects involve multiple cellular targets and signaling pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. nih.govscispace.com It has been shown to modulate pathways such as PI3K-AKT, NF-κB, and Ras. bohrium.comnih.gov